Product packaging for 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione(Cat. No.:CAS No. 33288-79-8)

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

Cat. No.: B037233
CAS No.: 33288-79-8
M. Wt: 242.23 g/mol
InChI Key: FMYXOBBPXQZKKY-UHFFFAOYSA-N
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Description

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is a high-purity diketone compound that serves as a versatile and critical building block in advanced organic synthesis. Its structure, featuring a central 1,2-diketone (benzil) core flanked by two terminal phenolic hydroxyl groups, makes it an exceptionally valuable precursor for the development of complex molecular architectures. A primary research application is its use as a key synthon in the synthesis of extended π-conjugated systems, including novel ligands for metal-organic frameworks (MOFs) and coordination polymers, where its ability to chelate metal ions is exploited. Furthermore, it is a fundamental starting material for the preparation of xanthone derivatives and polycyclic aromatic compounds of interest in materials science for their optoelectronic properties. The compound's phenolic groups also facilitate its incorporation into polymer backbones or its functionalization to create dendrimers and other specialty monomers. Researchers value this chemical for its dual reactivity, allowing for modifications at the diketone moiety via condensations or reductions, and at the phenolic sites through etherification or esterification, enabling the tailored design of molecules with specific functionalities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O4 B037233 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione CAS No. 33288-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(4-hydroxyphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYXOBBPXQZKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332486
Record name 4,4'-Dihydroxybenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33288-79-8
Record name 4,4'-Dihydroxybenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2 Bis 4 Hydroxyphenyl Ethane 1,2 Dione

Conventional Synthetic Approaches

The traditional synthesis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is rooted in the principles of condensation chemistry, providing a foundational method for its laboratory-scale preparation.

Reaction of p-Hydroxybenzaldehyde with p-Hydroxyacetophenone under Alkaline Conditions

A common and established method for synthesizing this compound involves the condensation reaction between p-hydroxybenzaldehyde and p-hydroxyacetophenone in an alkaline environment evitachem.com. This reaction is a variant of the benzoin (B196080) condensation, a classic organic reaction that forms an α-hydroxyketone from two aldehydes. In this specific synthesis, an aldehyde (p-hydroxybenzaldehyde) reacts with a ketone (p-hydroxyacetophenone), which can also be considered a type of crossed aldol condensation followed by oxidation, or more accurately, a benzoin-type condensation where the ketone acts as a reactant.

The reaction is typically catalyzed by a nucleophile, such as a cyanide ion or an N-heterocyclic carbene wikipedia.orgorganic-chemistry.org. The mechanism commences with the nucleophilic attack of the catalyst on the carbonyl carbon of p-hydroxyacetophenone. This is followed by a series of proton transfer and rearrangement steps, which ultimately results in a polarity reversal (umpolung) of the carbonyl reactivity. The resulting nucleophilic intermediate then attacks the carbonyl carbon of p-hydroxybenzaldehyde. Subsequent elimination of the catalyst yields the α-hydroxyketone intermediate, which is then oxidized to the final 1,2-diketone product, this compound.

The reaction is generally carried out by heating the reactants under alkaline conditions, which facilitates the necessary proton transfers and condensations . A mixture of ethanol (B145695) and water is often employed as the solvent system, as it effectively dissolves the reactants and the alkaline catalyst while allowing for the precipitation of the product upon formation or cooling youtube.com. The reaction typically produces the target compound as a precipitate, which can then be isolated by filtration evitachem.com.

Purification Techniques for the Synthesized Compound

The crude this compound obtained from the condensation reaction often contains unreacted starting materials, byproducts, and residual catalyst. Therefore, purification is a critical step to obtain a product of high purity. The most common and effective method for purifying the synthesized compound is recrystallization evitachem.com.

Recrystallization takes advantage of the differences in solubility between the desired compound and the impurities in a particular solvent or solvent mixture at different temperatures. For this compound, which is soluble in organic solvents like ethanol and dichloromethane (B109758) but almost insoluble in water, an alcohol-water mixture or a suitable organic solvent can be used for recrystallization . The process involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. The selection of the recrystallization solvent is crucial and is often determined empirically to achieve the best balance between recovery yield and purity.

Advanced Synthetic Strategies and Process Optimization

To meet the demands of higher efficiency, purity, and scalability, advanced synthetic strategies and process optimization techniques are being explored for the synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of these parameters is key to maximizing the efficiency of the synthesis. Key factors that can be adjusted include:

Catalyst Selection and Concentration: The choice of catalyst, whether a traditional cyanide salt or a more modern N-heterocyclic carbene, can significantly influence the reaction rate and the formation of byproducts researchgate.net. The concentration of the catalyst is also a critical parameter that needs to be fine-tuned.

Reaction Temperature: Temperature affects the rate of reaction and the solubility of the reactants and products. An optimal temperature needs to be determined to ensure a reasonable reaction time while minimizing the degradation of reactants or products and the formation of undesirable side products.

Solvent System: The polarity and composition of the solvent mixture can impact the solubility of the reactants and the catalyst, as well as the course of the reaction. The use of different alcohol-water ratios or alternative solvent systems can be explored to improve the reaction outcome.

Reactant Stoichiometry: Varying the molar ratio of p-hydroxybenzaldehyde to p-hydroxyacetophenone can influence the product yield and minimize the amount of unreacted starting materials.

A systematic study of these parameters, often using statistical methods like Design of Experiments (DoE), can lead to a set of optimized conditions that provide the highest possible yield and purity of the final product.

Continuous Flow Reactor Systems for Industrial Scale Synthesis

For the large-scale industrial synthesis of this compound, continuous flow reactor systems offer significant advantages over traditional batch processing. In a continuous flow setup, reactants are continuously pumped through a heated tube or a series of interconnected reactors where the reaction takes place researchgate.nettubitak.gov.trresearchgate.net. The product stream is then collected at the outlet.

The key benefits of employing continuous flow technology for this synthesis include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing of reactants, leading to more consistent product quality and potentially higher yields researchgate.net.

Improved Safety: The small reaction volumes at any given time minimize the risks associated with handling potentially hazardous reagents or exothermic reactions.

Scalability: Scaling up the production is more straightforward, as it can often be achieved by running the reactor for longer periods or by numbering up the reactor systems.

Integration of In-line Purification: Continuous flow systems can be integrated with in-line purification modules, such as crystallizers or extraction units, to create a fully automated and streamlined manufacturing process.

The application of continuous flow technology to the synthesis of this compound would involve pumping solutions of p-hydroxybenzaldehyde, p-hydroxyacetophenone, and the alkaline catalyst through a heated reactor coil. The residence time in the reactor, which is equivalent to the reaction time in a batch process, can be precisely controlled by adjusting the flow rates of the reactant streams.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by incorporating these principles.

Several green approaches can be envisioned for this synthesis:

Use of Greener Solvents: Replacing traditional organic solvents with more benign alternatives, such as water or bio-derived solvents, can significantly reduce the environmental impact of the process. The benzoin condensation has been shown to be feasible in water, which is a non-toxic, non-flammable, and inexpensive solvent scienceasia.org.

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can often lead to shorter reaction times and reduced energy consumption compared to conventional heating methods scienceasia.org.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. While the condensation reaction itself has good atom economy, minimizing the use of excess reagents and auxiliary substances further improves its green credentials.

One-Pot Syntheses: Developing one-pot cascade reactions where multiple synthetic steps are carried out in the same reactor without isolating intermediates can reduce solvent usage, energy consumption, and waste generation rsc.org.

By focusing on these areas, the synthesis of this compound can be aligned with the goals of sustainable chemistry, resulting in a more efficient, safer, and environmentally responsible manufacturing process.

Data Tables

Table 1: Conventional Synthesis Parameters

ParameterDescription
Reactants p-Hydroxybenzaldehyde, p-Hydroxyacetophenone
Catalyst Alkaline catalyst (e.g., Sodium Hydroxide (B78521), Potassium Cyanide)
Solvent Ethanol-water mixture
Temperature Elevated temperatures (heating/reflux)
Purification Recrystallization from a suitable solvent (e.g., ethanol)

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

FeatureBatch SynthesisContinuous Flow Synthesis
Scale Laboratory to pilot scaleLaboratory to industrial scale
Heat Transfer Limited by vessel sizeExcellent
Mass Transfer Dependent on stirring efficiencyExcellent
Safety Higher risk with large volumesInherently safer
Scalability ComplexStraightforward (scaling-out or numbering-up)
Process Control Less precisePrecise control of parameters

Table 3: Green Chemistry Approaches

PrincipleApplication in Synthesis
Greener Solvents Use of water as a reaction medium.
Catalysis Employing recyclable catalysts like N,N-dimethylbenzimidazolium iodide.
Energy Efficiency Utilizing microwave irradiation to reduce reaction times and energy use.
Process Intensification Development of one-pot, multi-step synthetic sequences.

Spectroscopic and Structural Elucidation of 1,2 Bis 4 Hydroxyphenyl Ethane 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR have been utilized to characterize 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of this compound, also known as 4,4'-dihydroxybenzil, provides distinct signals corresponding to the different types of protons present in the molecule. In a spectrum recorded in acetone-d6, the hydroxyl protons (-OH) appear as a singlet at a chemical shift (δ) of 9.53 ppm. The aromatic protons show a multiplet in the region of 6.98 to 7.81 ppm, integrating to eight protons. photochemcad.com This pattern is characteristic of the AA'BB' spin system of the para-substituted phenyl rings.

¹H-NMR Spectroscopic Data for this compound
Chemical Shift (δ) in ppmMultiplicityIntegrationAssignment
9.53Singlet2HHydroxyl Protons (-OH)
7.81 - 6.98Multiplet8HAromatic Protons

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is crucial for identifying the functional groups within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is expected in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl groups, likely broadened due to hydrogen bonding. The sharp, strong absorption band characteristic of the C=O stretching vibration of the α-diketone is anticipated to appear in the range of 1680-1660 cm⁻¹. The aromatic C=C stretching vibrations would give rise to bands in the 1600-1450 cm⁻¹ region. Additionally, C-O stretching and O-H bending vibrations would also be present in the fingerprint region of the spectrum.

Characteristic FT-IR Absorption Bands for this compound
Frequency Range (cm⁻¹)VibrationFunctional Group
3500 - 3200 (broad)O-H StretchPhenolic Hydroxyl
1680 - 1660 (strong)C=O Stretchα-Diketone
1600 - 1450C=C StretchAromatic Ring

Electronic Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* electronic transitions associated with the aromatic rings and the carbonyl groups. The presence of the hydroxyl groups as auxochromes is likely to cause a bathochromic (red) shift of the absorption maxima compared to the parent benzil (B1666583) molecule. For a related compound, 4,4'-dihydroxybenzophenone, an absorption maximum (λmax) has been reported at 283 nm in chloroform, which can be attributed to the π → π* transition of the conjugated system. photochemcad.com Similar transitions would be expected for this compound.

Expected UV-Vis Absorption for this compound
TransitionExpected λmax (nm)Chromophore
π → πAround 283Aromatic ring and Carbonyl group
n → πLonger wavelength, lower intensityCarbonyl group

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular formula of C₁₄H₁₀O₄, the expected molecular weight is approximately 242.23 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum of a benzil derivative, the molecular ion peak (M⁺) would be observed. For this compound, this would correspond to an m/z value of approximately 242. The primary fragmentation would likely involve the cleavage of the C-C bond between the carbonyls, leading to the formation of a 4-hydroxybenzoyl cation. This fragment would be expected to appear at an m/z of 121. This fragment is often the base peak in the mass spectra of benzil derivatives due to its stability.

Further fragmentation of the 4-hydroxybenzoyl cation could occur through the loss of a carbon monoxide (CO) molecule, resulting in a peak at m/z 93, which corresponds to a hydroxyphenyl cation. The presence of these characteristic fragments would provide strong evidence for the structure of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPredicted Fragment Ion
242[C₁₄H₁₀O₄]⁺ (Molecular Ion)
121[HOC₆H₄CO]⁺ (4-Hydroxybenzoyl cation)
93[HOC₆H₄]⁺ (Hydroxyphenyl cation)

Note: This table is based on predicted fragmentation patterns for aromatic diketones and may not represent actual experimental data.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the searched literature, analysis of the closely related compound benzil (1,2-diphenylethane-1,2-dione) and its derivatives offers valuable insights into the likely solid-state structure. wikipedia.orgnih.gov

The crystal structure of benzil reveals a notable feature: a long carbon-carbon bond of 1.54 Å between the two carbonyl carbons, indicating a lack of significant π-bonding between them. wikipedia.org The benzoyl groups are planar, but they are twisted relative to each other with a dihedral angle of approximately 117°. wikipedia.org In contrast, less sterically hindered α-diketones often adopt a planar, anti-conformation. wikipedia.org

A study on the crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, a fluorinated analog, showed that the molecule crystallizes with half a molecule per asymmetric unit and exhibits typical bond lengths and angles for an α-diketone. cdnsciencepub.com The structure is stabilized by C—H⋯F contacts and π–π stacking interactions. cdnsciencepub.com A similar interplay of intermolecular forces, including hydrogen bonding and π–π stacking, would likely govern the crystal structure of this compound.

Table 2: Comparison of Crystallographic Data for Benzil and a Fluorinated Analog

ParameterBenzil (C₁₄H₁₀O₂) nih.gov1,2-bis(3,5-difluorophenyl)ethane-1,2-dione (C₁₄H₆F₄O₂) cdnsciencepub.com
Crystal SystemTrigonalMonoclinic
Space GroupP3₁21P2₁/c
a (Å)8.36018.3601
b (Å)8.36018.3601
c (Å)13.396813.3968
α (°)9090
β (°)9090
γ (°)120120
C-C (dicarbonyl) (Å)1.54Not Reported
Dihedral Angle (phenyl rings) (°)~11749.50

Note: This table provides data for related compounds to infer potential structural characteristics of this compound.

Chemical Reactivity and Transformation Pathways of 1,2 Bis 4 Hydroxyphenyl Ethane 1,2 Dione

Oxidation Reactions and Product Characterization

The presence of hydroxyl groups on the phenyl rings and the α-diketone structure makes 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione susceptible to oxidation. These reactions can target either the phenolic hydroxyl groups or the dione (B5365651) bridge, leading to different product classes.

Formation of Quinone Derivatives

Oxidation of the phenolic hydroxyl groups of this compound can lead to the formation of quinone derivatives. Quinones are a class of cyclic organic compounds containing a fully conjugated cyclic dione structure. This transformation involves the loss of two protons and two electrons from the hydroquinone (B1673460) moieties. The resulting quinone structure significantly alters the electronic properties and reactivity of the parent molecule.

Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents can be employed to effect the transformation of this compound. The choice of reagent and reaction conditions can influence the selectivity and yield of the desired oxidized product. Common oxidizing agents include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). evitachem.com The reaction conditions, such as solvent, temperature, and pH, are critical parameters that must be controlled to achieve the desired transformation and minimize side reactions.

Table 1: Common Oxidizing Agents and Conditions

Oxidizing AgentTypical Reaction ConditionsPrimary Product Type
Potassium Permanganate (KMnO4)Acidic or alkaline medium, controlled temperatureQuinone derivatives
Chromium Trioxide (CrO3)Aqueous acetic acid or acetone (B3395972) (Jones oxidation)Quinone derivatives

Reduction Reactions and Subsequent Derivatives

The ethanedione moiety of this compound is readily susceptible to reduction, leading to the formation of several important derivatives. These reactions typically involve the conversion of the two ketone groups into hydroxyl or methylene (B1212753) groups.

Conversion of Ethanedione Moiety to Ethane (B1197151) Derivatives

Complete reduction of the ethanedione bridge in this compound results in the formation of 1,2-bis(4-hydroxyphenyl)ethane. This transformation effectively removes the carbonyl functionalities, converting the diketone into an ethane linker between the two 4-hydroxyphenyl groups.

Common Reducing Agents and Mechanistic Insights

The reduction of the α-diketone can be achieved using various reducing agents. Metal hydrides are particularly effective for this transformation. tcichemicals.com The mechanism of reduction by these agents typically involves the nucleophilic attack of a hydride ion (H-) on the electrophilic carbonyl carbon. A subsequent protonation step then yields the hydroxyl group. The choice of reducing agent can influence the extent of reduction.

Table 2: Common Reducing Agents for Diketone Reduction

Reducing AgentAbbreviationTypical ProductsNotes
Sodium Borohydride (B1222165)NaBH41,2-Bis(4-hydroxyphenyl)ethane-1,2-diolA milder reducing agent, often selective for ketones and aldehydes. evitachem.comtcichemicals.com
Lithium Aluminum HydrideLiAlH41,2-Bis(4-hydroxyphenyl)ethane-1,2-diol or further reduced productsA very strong and reactive reducing agent. tcichemicals.com

Formation of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol (Benzoin Derivative)

Partial reduction of the two ketone groups in this compound yields the corresponding diol, 1,2-bis(4-hydroxyphenyl)ethane-1,2-diol. This product is a derivative of benzoin (B196080), which is an α-hydroxy ketone. The synthesis of this diol is significant as it introduces two new stereocenters into the molecule, creating possibilities for different stereoisomers. The reduction can be accomplished using agents like sodium borohydride in ethanol (B145695) or through catalytic hydrogenation. For instance, zinc-based complexes have been reported to effectively reduce diketones to diols with high yields under mild conditions. This transformation is analogous to the benzoin condensation, a classic organic reaction where two aromatic aldehydes react to form an α-hydroxy ketone. wikipedia.orgorganic-chemistry.org

Substitution Reactions Involving Hydroxyl Groups

The phenolic hydroxyl groups are the most reactive sites in this compound, making them susceptible to substitution reactions. These reactions, primarily etherification and esterification, allow for the modification of the compound's properties by replacing the hydrogen atom of the hydroxyl group with an alkyl or acyl group, respectively.

Etherification and Esterification Reactions

The hydroxyl groups of this compound can undergo etherification to form ethers or esterification to yield esters. evitachem.com These transformations are fundamental in synthetic organic chemistry for creating derivatives with altered solubility, reactivity, and biological activity.

For instance, the hydroxyl groups can be converted to their corresponding ethers by reaction with alkyl halides or other alkylating agents. Similarly, esterification can be achieved by reacting the compound with acyl chlorides or acid anhydrides. These reactions introduce new functional groups that can significantly modify the parent molecule's characteristics. An example of a similar transformation is the esterification of the hydroxyl groups of 1,1-bis-(4-hydroxyphenyl)-2-phenyl-but-1-ene with β-chloropropionate, β-bromopropionate, and acrylate (B77674) functions. nih.gov

Reagents and Reaction Conditions for Substitution

The choice of reagents and reaction conditions is critical for achieving successful etherification or esterification of this compound.

For etherification, common reagents include alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium carbonate, is necessary to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that can then react with the alkyl halide. The reaction is often carried out in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF). In a related synthesis, 1,1,2,2-tetrakis(hydroxyphenyl)ethane tetraglycidyl ether epoxy resin (PGEE) was synthesized from 1,1,2,2-tetrakis(hydroxyphenyl)ethane and epichlorohydrin (B41342) using tetraethylammonium (B1195904) bromide as an etherification catalyst and sodium hydroxide as an epoxidation catalyst in an isopropanol (B130326) solvent. researchgate.net The optimal conditions found were a mole ratio of 1,1,2,2-tetrakis(hydroxyphenyl)ethane to epichlorohydrin of 1:21, a mole ratio of the ethane derivative to sodium hydroxide of 1:4.0, an etherification temperature of 85 °C, and a reaction time of 4 hours. researchgate.net

For esterification, acyl chlorides or acid anhydrides are typically employed as the acylating agents. These reactions are often performed in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and an acid scavenger to neutralize the hydrochloric acid or carboxylic acid byproduct. The reaction can be conducted in a variety of solvents, including dichloromethane (B109758) or tetrahydrofuran (B95107) (THF).

Below is a table summarizing the reagents and general conditions for these substitution reactions.

Reaction Type Reagents Base Solvent General Conditions
Etherification Alkyl Halides (e.g., CH₃I, C₂H₅Br), EpichlorohydrinSodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃)Acetone, Dimethylformamide (DMF), IsopropanolElevated temperatures (e.g., 85°C) may be required. Reaction times can vary (e.g., 4 hours).
Esterification Acyl Chlorides (e.g., CH₃COCl), Acid Anhydrides (e.g., (CH₃CO)₂O)Pyridine, TriethylamineDichloromethane (CH₂Cl₂), Tetrahydrofuran (THF)Often performed at room temperature or with gentle heating.

Coordination Chemistry and Ligand Properties

The presence of both hydroxyl and carbonyl groups in this compound allows it to function as a ligand in coordination chemistry, forming complexes with various metal ions. chembk.com

This compound as a Metal Complex Ligand

This compound can act as a chelating ligand, binding to a central metal ion through its oxygen donor atoms. chembk.com The hydroxyl groups and the adjacent carbonyl groups can create a stable chelate ring with the metal ion. This coordination behavior is a common feature for β-diketones and related compounds, which are widely used as ligands in coordination chemistry. ijcps.org The ability of this compound to form metal complexes makes it a subject of interest for applications in catalysis and materials science. chembk.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves reacting the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions depends on the specific metal ion and the desired complex. For instance, a common method involves refluxing a solution of the ligand and a metal salt, such as a chloride or nitrate (B79036) salt, in a solvent like ethanol or methanol. scirp.org

Characterization of the resulting metal complexes is crucial to determine their structure and properties. Various analytical techniques are employed for this purpose. Elemental analysis provides the empirical formula of the complex. Spectroscopic methods such as Infrared (IR) and UV-Visible spectroscopy are used to confirm the coordination of the ligand to the metal ion. mdpi.comresearchgate.net For example, a shift in the stretching frequency of the C=O and O-H groups in the IR spectrum can indicate their involvement in bonding with the metal. mdpi.comresearchgate.net Magnetic susceptibility measurements can provide information about the geometry and oxidation state of the metal ion in the complex. ijcps.org

A study on Schiff base metal complexes derived from 2,3-diaminopyridine (B105623) and o-vanillin provides a relevant example of the synthesis and characterization process. bhu.ac.in In this study, new series of coordination compounds of transition metal ions like Zr(IV), Co(II), and Cu(II) were synthesized with a Schiff base ligand. bhu.ac.in The resulting colored precipitates were filtered and recrystallized from ethanol. bhu.ac.in Elemental analysis suggested a 1:2 (metal:ligand) ratio for the complexes. bhu.ac.in

The table below outlines common techniques used for the characterization of metal complexes.

Biological and Pharmacological Investigations of 1,2 Bis 4 Hydroxyphenyl Ethane 1,2 Dione

Antioxidant Activity and Oxidative Stress Modulation

The structural features of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, specifically the presence of two phenolic hydroxyl groups, underpin its potential as an antioxidant. This section explores the mechanisms by which it may neutralize harmful free radicals and the methods used to assess this activity.

Mechanisms of Free Radical Neutralization via Hydrogen Atom Donation

The primary mechanism by which this compound is thought to exert its antioxidant effect is through hydrogen atom donation. nih.govevitachem.com The two hydroxyl (-OH) groups attached to the phenyl rings are capable of donating a hydrogen atom to unstable free radicals. This process neutralizes the radical, mitigating its potential to cause cellular damage.

In vitro and In vivo Antioxidant Assays

A variety of established assays are utilized to determine the antioxidant capacity of chemical compounds both in laboratory settings (in vitro) and in living organisms (in vivo). While this compound is expected to show activity in these assays due to its chemical structure, specific published data for this compound is not extensively available. A study on the related compound, 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol, demonstrated a significant reduction in oxidative stress markers in cellular models. nih.gov

Commonly employed in vitro assays that would be suitable for evaluating this compound's antioxidant potential are described in the table below.

Assay NamePrinciple
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. medchemexpress.comnih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Involves the reduction of the pre-formed ABTS radical cation by an antioxidant. The quenching of the radical's blue-green color is proportional to the antioxidant's activity. nih.gova2bchem.com
FRAP (Ferric Reducing Antioxidant Power) Assay Based on the reduction of a ferric-tripyridyltriazine complex to its ferrous, colored form in the presence of antioxidants. The intensity of the color is related to the reducing power of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH. The antioxidant capacity is quantified by the preservation of the fluorescent signal over time. nih.govepa.gov

In vivo assays would typically involve animal models where oxidative stress is induced, followed by administration of the compound to measure its effect on biomarkers of oxidative damage, such as malondialdehyde (MDA) levels or the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).

Anticancer Research and Cytotoxicity Studies

The potential of this compound as an anticancer agent has been a focus of research, particularly concerning its effects on hormone-sensitive cancers.

Inhibition of Cancer Cell Lines

Research has indicated that this compound can inhibit the proliferation of certain cancer cell lines. In vitro studies have specifically highlighted its activity against the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7. The inhibitory action is suggested to be linked to the compound's interaction with estrogen receptors, potentially modulating their activity and thereby controlling the growth of hormone-sensitive cancer cells. While the compound has shown these inhibitory effects, specific half-maximal inhibitory concentration (IC₅₀) values are not widely reported in the available literature.

Compound Cell Line Reported Effect
This compoundMCF-7 (Breast Cancer)Inhibition of cell proliferation, potentially through estrogen receptor modulation.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The primary mechanisms through which this compound is believed to exert its anticancer effects are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Studies suggest that the compound triggers apoptosis in breast cancer cells, a process characterized by distinct morphological changes and the activation of specific signaling cascades. A key element of this process is the activation of caspases, a family of protease enzymes that execute the cell death program. Furthermore, the compound has been noted to cause cell cycle arrest, which prevents cancer cells from replicating their DNA and dividing, thus controlling tumor growth. A related compound, 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE), has been shown to induce G0/G1 phase arrest in HT-29 colon cancer cells.

Mechanism Description Relevance to this compound
Induction of Apoptosis A regulated process of programmed cell death involving specific signaling pathways. Key markers include caspase activation and DNA fragmentation. nih.govShown to induce apoptosis in MCF-7 breast cancer cells.
Cell Cycle Arrest A halt in the progression of the cell cycle, preventing cell division and proliferation. Can occur at various checkpoints (e.g., G1, S, G2/M).Reported to cause cell cycle arrest in various cancer types.

Enzyme Inhibition Studies

The ability of this compound to interact with and potentially inhibit the function of enzymes is another area of pharmacological investigation. Its molecular structure allows for the formation of hydrogen bonds with the active sites of proteins and enzymes, which can lead to the inhibition of their activity. evitachem.comnih.gov

While specific inhibitory data for this compound against many enzymes is limited, research on structurally similar compounds provides insight into its potential. For instance, derivatives of 1-(4-hydroxyphenyl)ethanone have demonstrated potent inhibitory effects against key enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CAs). evitachem.com The search for inhibitors of enzymes like tyrosinase, involved in melanin (B1238610) production, and cyclooxygenases (COX), involved in inflammation, is an active area of research, though direct inhibition by this specific compound has not been detailed in the searched literature.

The table below shows enzyme inhibition data for related 1-(4-hydroxyphenyl)-2-[(heteroaryl)thio]ethanone derivatives.

Compound Derivative Target Enzyme Inhibition Constant (Kᵢ) IC₅₀
Derivative 1Acetylcholinesterase (AChE)-28.76 nM evitachem.com
Derivative 2Acetylcholinesterase (AChE)22.13 ± 1.96 nM evitachem.com-
Derivative 4Acetylcholinesterase (AChE)23.71 ± 2.95 nM evitachem.com-
Derivative 1Carbonic Anhydrase II (hCA II)8.76 ± 0.84 nM evitachem.com-
Derivative 2Carbonic Anhydrase I (hCA I)8.61 ± 0.90 nM evitachem.com-

Interaction with Enzyme Active Sites

The molecular structure of this compound allows for significant interactions with the active sites of various enzymes. The primary mechanism of these interactions involves the formation of hydrogen bonds by its hydroxy groups with amino acid residues within the enzyme's catalytic or binding pockets. evitachem.com This can lead to the inhibition of the enzyme's activity. evitachem.com

Furthermore, the ethanedione moiety is a key feature for enzymatic interaction. It has been proposed that the carbonyl carbons of the dione (B5365651) can be subjected to nucleophilic attack by residues such as the catalytic serine's Oγ atom in the active site of certain enzymes. nih.gov This results in the formation of a transiently stable intermediate. nih.gov Unlike an ester bond, the carbon-carbon bond within the 1,2-dione is stronger and less polarized, preventing cleavage and subsequent product formation, thus leading to enzyme inhibition. nih.gov

Inhibition of Carboxylesterases

The ethane-1,2-dione chemotype is recognized for its potent inhibitory effects on human carboxylesterases (CEs). nih.gov While direct studies on this compound are limited, the general mechanism for this class of compounds involves a partially competitive mode of inhibition. nih.gov The interaction is thought to occur through the nucleophilic attack of the catalytic serine on one of the carbonyl carbons of the dione, as described previously. nih.gov This action forms a stable intermediate that effectively blocks the enzyme's normal catalytic cycle. nih.gov

Inhibition of Acetylcholinesterase, Butyrylcholinesterase, Tyrosinase, α-Amylase, and α-Glucosidase

Currently, there is a lack of direct scientific studies investigating the inhibitory activity of this compound specifically against acetylcholinesterase, butyrylcholinesterase, tyrosinase, α-amylase, and α-glucosidase. However, the structural characteristics of this compound, particularly the presence of hydroxyphenyl groups, suggest potential for such activities based on research into similar molecular structures.

For instance, compounds possessing a para-hydroxyphenyl moiety have demonstrated significant tyrosinase inhibitory action. ewha.ac.kr The catechol-like structure of a dihydroxyphenyl group has been shown to be crucial for potent tyrosinase inhibition in some molecules. nih.gov Similarly, various compounds with hydroxylated phenyl rings have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.govnih.gov

Given these findings on structurally related compounds, it is plausible that this compound could exhibit inhibitory effects against these enzymes, though dedicated research is required to confirm and quantify such activities.

Modulation of Estrogen Receptor Activity

The structural similarity of this compound to known estrogenic and anti-estrogenic compounds has prompted investigations into its interaction with estrogen receptors.

Interaction with Estrogen Receptors

The position of the hydroxyl groups on the aromatic rings is a critical determinant of the estrogenic or anti-estrogenic activity of bis(hydroxyphenyl) compounds. evitachem.com Studies on structurally related 1,2-dialkyl-1,2-bis(hydroxyphenyl)ethanes have shown that these molecules can exhibit high binding affinity for the estrogen receptor. nih.gov For example, a series of triarylethylenes, which share a similar bis(4-hydroxyphenyl) core, demonstrated the ability to compete with estradiol (B170435) for high-affinity estrogen receptors in rat uterine cytosol. nih.gov The anti-proliferative effects of some 1,2-diphenylethane (B90400) estrogens and anti-estrogens on human breast cancer cell lines are at least partially mediated via the estrogen receptor. nih.gov These findings suggest that this compound likely interacts with estrogen receptors, although the specific nature of this interaction—whether agonistic or antagonistic—requires further elucidation.

Implications for Hormone-Related Therapies

The potential for this compound and its derivatives to modulate estrogen receptor activity has significant implications for the development of hormone-related therapies. evitachem.com Compounds that can selectively bind to and modulate estrogen receptors are of great interest for treating hormone-dependent conditions, including certain types of cancer. nih.gov For instance, some related 1,2-diphenylethane anti-estrogens have been shown to inhibit the proliferation of estrogen receptor-positive breast cancer cells. nih.gov Furthermore, modifications to the core structure of similar compounds have led to the development of ligands with potential antitumor activity against estrogen receptor-positive cancers. evitachem.com The ability of certain anti-estrogenic compounds to inhibit tumor growth in hormone-dependent mammary carcinoma models highlights the therapeutic potential of this class of molecules. nih.gov

Anti-inflammatory Potential

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. evitachem.com While direct and extensive studies on this specific compound are still emerging, research on structurally similar molecules provides a basis for this hypothesis. Compounds containing a diketone functionality, such as 1,2-bis[5-thiazolyl]ethane-1,2-diones, have been designed and synthesized as anti-inflammatory agents and have shown good activity in carrageenan-induced rat-paw edema assays. researchgate.net Additionally, various derivatives of (4-hydroxyphenyl) methanone (B1245722) have been synthesized and screened for their anti-inflammatory activity, with some exhibiting potent effects. nih.gov The presence of the 4-hydroxyphenyl moiety is a common feature in many compounds investigated for their anti-inflammatory effects. nih.govresearchgate.net These findings collectively suggest that this compound warrants further investigation as a potential anti-inflammatory agent.

Investigation of Bioavailability and Metabolism

There is a lack of published research on the bioavailability and metabolic fate of this compound in any biological system. Studies concerning its absorption, distribution, metabolism, and excretion (ADME) have not been reported in the available scientific literature. Therefore, no data on its pharmacokinetic profile, metabolic pathways, or the identification of its metabolites can be presented.

Applications and Derivatization Strategies for 1,2 Bis 4 Hydroxyphenyl Ethane 1,2 Dione

Role as a Key Intermediate in Organic Synthesis

As a key intermediate, 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione offers a reactive scaffold for the construction of more complex molecules. Its hydroxyl groups and diketone functionality provide multiple sites for chemical modification, making it a valuable precursor in several areas of organic synthesis. chembk.com

Synthesis of Pharmaceuticals

The structural motif of this compound is of considerable interest in medicinal chemistry. The presence of phenolic hydroxyl groups is a common feature in many biologically active compounds, contributing to antioxidant properties and interactions with biological targets. Research has focused on utilizing this compound as a starting material for the synthesis of novel pharmaceutical agents.

Derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. evitachem.com For instance, modifications of the core structure can lead to compounds with specific pharmacological profiles. One area of exploration involves the synthesis of derivatives with altered substituents on the phenyl rings or modifications to the ethanedione bridge to enhance biological efficacy. An example includes the synthesis of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones, which have shown inhibitory potency against enzymes like acetylcholinesterase and carbonic anhydrases at nanomolar concentrations. nih.gov

DerivativeTarget Enzyme(s)Reported Activity
1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanonesAcetylcholinesterase (AChE), Carbonic Anhydrases (CAs)Potent inhibitors with Ki values in the nanomolar range. nih.gov

Synthesis of Organic Dyes

Historically, the chemistry of benzil (B1666583) derivatives has been linked to the development of colorants. This compound serves as an important intermediate in the synthesis of organic dyes. chembk.com The presence of the hydroxyl groups can enhance the tinctorial properties and improve the stability and vividness of the resulting dye molecules. chembk.com The core structure can be chemically modified to create a variety of colors, making it a versatile component in the dye manufacturing industry.

Synthesis of Bioactive Molecules

Beyond traditional pharmaceuticals, this compound is a precursor for a range of other bioactive molecules. Its structural similarity to other diphenolic compounds has spurred research into its derivatives for various biological applications. evitachem.com For example, the related compound (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol, found in Angelica sinensis, exhibits significant inhibitory effects on the growth of Aeromonas hydrophila, indicating potential antibiotic applications. medchemexpress.com The core structure is also found in diarylheptanoids like 1,7-Bis(4-hydroxyphenyl)-1-heptene-3,5-dione, which has been reported in Curcuma longa. nih.gov

The versatility of the 1,2-bis(4-hydroxyphenyl)ethane core is further highlighted by the synthesis of various analogs where the central dione (B5365651) is modified or the phenyl substituents are altered, leading to a diverse library of compounds with potential biological activities.

Polymer Chemistry and Materials Science Applications

The reactivity of the hydroxyl groups in this compound makes it a valuable monomer and building block in polymer chemistry, contributing to the development of high-performance materials. evitachem.com

Building Block for Polymer Synthesis

This compound can be used as a monomer in the synthesis of various polymers, including polyesters and other high-performance plastics. For example, it can be reacted with dicarboxylic acids or their derivatives to form polyesters with specific properties. The synthesis of poly(1,2-bis(4-hydroxyphenyl)ethane isophthalate) has been demonstrated by reacting 1,2-bis(4-acetoxyphenyl)ethane with isophthalic acid. prepchem.com The rigid aromatic structure of the monomer can impart thermal stability and mechanical strength to the resulting polymers.

Polymer TypeCo-monomerPotential Polymer Properties
PolyesterIsophthalic acidEnhanced thermal stability and mechanical strength. prepchem.com

Integration into Polymer Matrices

In addition to serving as a primary building block, this compound and its derivatives can be incorporated into existing polymer matrices to modify their properties. bldpharm.com Its antioxidant properties, stemming from the phenolic hydroxyl groups, make it a candidate for use as a stabilizer in various polymer formulations, protecting them from degradation caused by oxidation. evitachem.com This can extend the service life and performance of the materials.

Catalytic Applications in Organic Synthesis

While this compound does not typically function as a catalyst in its own right, its true value emerges when it is chemically transformed into more complex structures, particularly Schiff base ligands. The presence of two hydroxyl (-OH) and two ketone (C=O) functionalities allows for straightforward condensation reactions with primary amines to form these multidentate ligands. These Schiff bases can then chelate with various transition metal ions, such as copper(II), cobalt(II), nickel(II), and ruthenium(II), to generate stable metal complexes that are potent catalysts in several organic reactions.

The coordination of the Schiff base ligand to a metal center can enhance the catalytic activity compared to the free ligand or the metal salt alone. This synergy is often attributed to the formation of a stable, well-defined active site that can facilitate substrate binding and subsequent transformation.

Catalysis of Condensation Reactions

One of the key applications of metal complexes derived from this compound is in catalyzing condensation reactions. For instance, Schiff base-metal complexes have shown efficiency in the Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction used to synthesize chalcones and their derivatives. These products are valuable intermediates in the synthesis of various biologically active compounds. Research has demonstrated that copper(II) complexes of Schiff bases can drive these reactions with high yields, often exceeding 90%. nih.gov

Hydrogenation and Oxidation Reactions

The catalytic activity of these derived complexes extends to hydrogenation and oxidation reactions. Ruthenium(II) complexes of Schiff bases have been investigated as catalysts for the transfer hydrogenation of ketones, a process that reduces ketones to secondary alcohols using a hydrogen donor like 2-propanol. mdpi.com The efficiency of these catalytic systems can be influenced by the choice of base and solvent, highlighting the tunability of these catalysts.

Furthermore, Schiff base metal complexes are explored as catalysts for the oxidation of organic compounds. epa.govresearcher.life The design of the ligand and the choice of the metal ion are crucial in determining the selectivity and efficiency of these oxidation reactions. Nanostructured metal oxides, prepared from the thermal decomposition of Schiff base metal complexes, have also demonstrated high selectivity as catalysts in the oxidation of alcohols. epa.gov

Detailed Research Findings

While the catalytic potential of derivatives of this compound is well-established in the broader context of Schiff base chemistry, specific and detailed research findings that begin with this particular diketone and culminate in a comprehensive catalytic study with performance data are areas of ongoing investigation. The general effectiveness of related Schiff base catalysts, however, provides a strong indication of the potential for developing highly active and selective catalysts from this readily available precursor. The following table illustrates the types of catalytic activities observed in related Schiff base metal complexes.

Catalyst TypeReaction CatalyzedSubstrate ExampleProduct ExampleReported YieldReference
Cu(II)-Schiff Base ComplexClaisen-Schmidt CondensationBenzaldehyde & AcetophenoneChalcone>90% nih.gov
Ru(II)-Schiff Base ComplexTransfer HydrogenationKetonesSecondary Alcohols- mdpi.com
Co(II)-Schiff Base ComplexHydrosilylation of AlkynesTerminal Alkynesα-VinylsilanesHigh nih.gov

It is important to note that while these examples showcase the catalytic prowess of Schiff base metal complexes, the specific ligands in these studies were not explicitly derived from this compound. Nevertheless, they serve as strong evidence for the catalytic potential of structurally similar complexes that can be synthesized from it.

Structure Activity Relationship Sar and Computational Studies of 1,2 Bis 4 Hydroxyphenyl Ethane 1,2 Dione and Its Analogs

Systematic Modification of the 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione Scaffold

The foundational structure of this compound offers several sites for chemical modification. These include the hydroxyl groups on the phenyl rings, the aromatic rings themselves, and the central ethanedione bridge.

The position of the hydroxyl groups on the phenyl rings significantly influences the molecule's biological properties. While the parent compound features hydroxyl groups at the para-position (position 4), isomers with hydroxyl groups at the meta-position (position 3), such as 1,2-bis(3-hydroxyphenyl)ethane-1,2-dione, have been synthesized and studied. bldpharm.com This positional change can alter the electronic distribution and the molecule's ability to form hydrogen bonds with biological targets. For instance, in related diarylethane structures, shifting the hydroxyl groups from the para- to the meta-position has been shown to convert estrogenic compounds into antiestrogenic ones, highlighting the critical role of hydroxyl group placement in receptor interactions. evitachem.com

Introducing substituents onto the phenyl rings is a common strategy to modulate the pharmacological profile of the parent scaffold. Fluorine, in particular, is a valuable substituent in medicinal chemistry due to its small size, high electronegativity, and ability to form strong bonds with carbon, often enhancing metabolic stability and binding affinity.

Studies on related 1,2-dione-containing compounds have demonstrated the positive impact of fluorination. For example, the addition of fluorine to abietane (B96969) analogues containing a 1,2-dione chemotype resulted in a significant increase in inhibitory potency against human carboxylesterases (hCEs). nih.gov This enhancement is attributed to the increased electropositivity of the carbonyl carbons in the dione (B5365651) bridge, which facilitates the nucleophilic attack by the active site serine residue of the enzyme. nih.gov Specifically, fluorinated analogues were found to be 5- to 10-fold more potent than the unsubstituted version against hCE1. nih.gov Research on fluorinated chalcones and combretastatins, which share structural similarities, also confirms that fluorination can enhance biological activities, including enzyme inhibition and antitumor effects. nih.govnih.govresearchgate.net

The 1,2-ethanedione bridge is a crucial pharmacophore for the biological activity of this class of compounds. Analysis of structurally related molecules indicates that this α-diketone moiety is essential for enzyme inhibition, particularly for carboxylesterases. nih.govresearchgate.net The mechanism often involves the dione acting as a target for nucleophilic residues, such as serine, in the active site of enzymes. nih.gov

Modifications to this bridge generally lead to a significant loss or change in activity. For example, reducing the diketone to an ethylene (B1197577) bridge, as seen in 1,2-bis(4-hydroxyphenyl)ethane, results in a structurally similar compound but with a different oxidation state and altered biological profile. evitachem.com Similarly, replacing the ketone groups with other functionalities, such as amino groups, creates compounds with different pharmacological applications, such as ligands for metal complexes with potential antitumor activity. evitachem.com These findings underscore the importance of the intact ethanedione bridge for specific biological actions like enzyme inhibition.

Impact of Structural Variations on Biological Activities

The structural modifications described above have profound effects on the biological activities of the resulting analogs, most notably on their antioxidant potency and enzyme inhibition profiles.

The antioxidant activity of this compound and its analogs is primarily attributed to the phenolic hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. evitachem.com The ethanedione moiety may also contribute to the antioxidant properties through its participation in redox reactions. evitachem.com

The number and position of hydroxyl groups are key determinants of antioxidant capacity. Computational studies on other phenolic compounds, such as persimmon tannins, have shown that the phenolic hydroxyl groups on certain rings are the most favorable active sites for antioxidant activity. nih.govresearchgate.net Increasing the number of phenolic hydroxyl groups in a molecule is a known strategy to enhance antioxidant potential. nih.gov For instance, studies on thiazolyl-polyphenolic compounds demonstrated that introducing additional phenolic moieties significantly boosted antioxidant activity. nih.gov Therefore, analogs of this compound with additional hydroxyl groups, such as 1,2-bis(3,4-dihydroxyphenyl)ethane-1,2-dione, are expected to exhibit enhanced antioxidant potency. nih.gov

1,2-diphenylethane-1,2-dione (benzil) and its derivatives are recognized as potent and selective inhibitors of mammalian carboxylesterases (CEs), with some analogs exhibiting inhibitory constants (Kᵢ) in the low nanomolar range. nih.govresearchgate.net SAR studies have established several key principles:

The Ethanedione Moiety is Essential : The 1,2-dione structure is a critical requirement for CE inhibition. nih.govnih.gov

Aromatic Rings are Important : The presence of the benzene (B151609) rings is necessary, and substitutions on these rings modulate the inhibitory potency. nih.gov

Hydroxyl Group Position : As seen in other biological interactions, the positioning of hydroxyl groups can influence binding and inhibition.

Effect of Fluorination : Introducing fluorine onto the aromatic rings adjacent to the 1,2-dione group can significantly increase inhibitory potency against CEs, likely by making the carbonyl carbons more susceptible to attack by the enzyme's active site serine. nih.gov

The selectivity of these compounds is also noteworthy. Benzil (B1666583) and its analogs have been shown to selectively inhibit CEs without significantly affecting other esterases like human acetylcholinesterase or butyrylcholinesterase. nih.gov

Modulation of Estrogen Receptor Binding Affinity and Activity

The interaction of this compound and its analogs with estrogen receptors (ERs) is a critical determinant of their biological activity. The binding affinity to these receptors can be significantly influenced by the structural characteristics of the molecule. The core scaffold, possessing two phenolic hydroxyl groups at a specific distance, is a key feature for estrogen receptor recognition, mimicking the natural ligand 17β-estradiol.

Research into a series of structurally related 1,2-dialkylated 1,2-bis(hydroxyphenyl)ethanes has provided valuable insights into how modifications to the parent structure modulate estrogen receptor binding affinity. These studies typically measure the relative binding affinity (RBA) of the compounds for the estrogen receptor, often using a competitive binding assay with radiolabeled estradiol (B170435).

For instance, in the meso-2,3-bis(4-hydroxyphenyl)butane (butestrol) series, the introduction of substituents at the 2 and 2' positions of the phenyl rings has a pronounced effect on RBA. capes.gov.br Halogen substitutions, such as with fluorine and chlorine, as well as methylation, have been shown to maintain or even enhance binding affinity compared to the unsubstituted parent compound. capes.gov.br Specifically, a methyl-substituted butestrol derivative demonstrated a more than two-fold increase in RBA compared to the unsubstituted compound. capes.gov.br In contrast, introducing a hydroxyl group at the same position leads to a slight decrease in binding affinity. capes.gov.br

Similarly, in the meso-3,4-bis(3-hydroxyphenyl)hexane (metahexestrol) series, substitutions on the phenyl rings also alter the binding affinity. While many derivatives show a lower RBA than estradiol, certain modifications can lead to a significant retention of binding capacity. capes.gov.br For example, a methyl-substituted metabutestrol showed a five-fold higher RBA than its unsubstituted counterpart. capes.gov.br However, the introduction of a hydroxyl group at the 6,6'-positions of metabutestrol resulted in a drastic reduction in binding affinity. capes.gov.br

These findings underscore the sensitivity of the estrogen receptor's ligand-binding pocket to the steric and electronic properties of the substituents on the bis(hydroxyphenyl)ethane framework. The position of the hydroxyl groups (meta or para) and the nature and location of other substituents are crucial in determining the precise fit and interaction with key amino acid residues in the receptor, thereby modulating the binding affinity and subsequent biological response.

Table 1: Relative Binding Affinity (RBA) of Selected 1,2-Bis(hydroxyphenyl)ethane Analogs for the Estrogen Receptor

Compound SeriesSubstituentPositionRBA (%) vs. Estradiol
ButestrolsH2,2'12
F2,2'15
CH₃2,2'29
OH2,2'10
MetabutestrolsH6,6'1.0
Cl6,6'1.7
CH₃6,6'5.2
OH6,6'<0.1

Data sourced from studies on meso-2,3-bis(4-hydroxyphenyl)butanes (Butestrols) and meso-2,3-bis(3-hydroxyphenyl)butanes (Metabutestrols). capes.gov.br

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for understanding the interactions between ligands like this compound and their biological targets. These methods provide detailed insights into the molecular basis of activity and can guide the design of new, more potent, and selective compounds.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For compounds like this compound and its analogs, docking studies have been employed to elucidate their binding modes within the ligand-binding domain (LBD) of the estrogen receptor. nih.govnih.gov

These studies have revealed that the two phenolic hydroxyl groups are essential for anchoring the ligand within the LBD. They typically form hydrogen bonds with key amino acid residues, such as Glutamate (Glu353) and Arginine (Arg394) at one end of the binding pocket, and Histidine (His524) at the other, mimicking the interactions of the natural hormone estradiol. rsc.org The central ethane-1,2-dione linker and the phenyl rings of the ligand engage in hydrophobic interactions with nonpolar residues lining the pocket. rsc.org

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. scispace.com MD simulations have been instrumental in understanding the binding mechanisms of non-steroidal estrogens. rsc.org

These simulations can track the movement of the ligand within the binding pocket and the corresponding conformational adjustments of the receptor. scispace.com For instance, MD studies have shown that the binding of a ligand can induce significant conformational changes in the receptor, particularly in a region known as helix 12 (H12). rsc.org The positioning of H12 is crucial for determining whether a ligand will act as an agonist (activating the receptor) or an antagonist (blocking its activity). rsc.org

By analyzing the trajectory of the MD simulation, researchers can calculate the binding free energy, which provides a more accurate prediction of binding affinity than docking scores alone. nih.gov These simulations have also shed light on the role of water molecules in mediating ligand-receptor interactions and have helped to identify key residues that are critical for the stability of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For this compound and its analogs, QSAR models have been developed to predict their estrogen receptor binding affinity based on various molecular descriptors. researchgate.netresearchgate.net

These descriptors can be categorized into several types, including steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) parameters. researchgate.net By correlating these descriptors with the experimentally determined binding affinities of a set of training compounds, a predictive model can be generated. nih.gov

QSAR studies on bisphenol analogs have successfully identified the key structural features that govern their estrogenic activity. researchgate.netoup.com These models have highlighted the importance of the phenolic hydroxyl groups, the distance between them, and the hydrophobicity of the central part of the molecule. oup.com The predictive power of these QSAR models allows for the virtual screening of large chemical libraries to identify potential new estrogenic compounds and to design molecules with desired activity profiles while minimizing undesirable effects. nih.gov

Emerging Research Frontiers and Prospects for 1,2 Bis 4 Hydroxyphenyl Ethane 1,2 Dione

Development of Novel Therapeutic Agents

The unique structure of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, featuring two hydroxyl groups on phenyl rings, makes it a compelling candidate for the development of new therapeutic agents. bohrium.com Its biological activity is an area of intense investigation, with a primary focus on its antioxidant properties and potential in cancer research.

Research has shown that the hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. bohrium.comevitachem.com Furthermore, the ethanedione moiety can engage in redox reactions, which is believed to contribute to its antioxidant capabilities. bohrium.comevitachem.com

A significant area of investigation is the compound's potential as an anticancer agent. One notable study explored its interaction with estrogen receptors in breast cancer cell lines. The findings suggested that this compound may inhibit cell proliferation through the modulation of these receptors, indicating its potential as a therapeutic agent in hormone-sensitive cancers. bohrium.com Derivatives of this compound are also being explored for their antitumor activities. For instance, platinum(II) complexes of structurally similar compounds have shown potential against estrogen receptor-positive cancers. researchgate.net The modification of the core structure has been a strategy to develop compounds with varied pharmacological profiles. researchgate.net

Derivatives of this compound are also being investigated as inhibitors of enzymes like carbonic anhydrases and acetylcholinesterase, which are targets for drugs treating conditions such as glaucoma and Alzheimer's disease. benthamdirect.com

Advanced Materials Development

In the realm of materials science, this compound serves as a valuable building block for the synthesis of new polymers and advanced materials. bohrium.com Its rigid structure and the presence of reactive hydroxyl groups make it a suitable monomer for creating high-performance polymers.

The general class of benzil (B1666583) derivatives, to which this compound belongs, is utilized in polymer chemistry, particularly as photoinitiators for the free-radical curing of polymer networks. researchgate.net Upon exposure to ultraviolet radiation, benzil decomposes and generates free radicals that initiate polymerization, leading to the formation of crosslinked polymer networks. researchgate.net This property is harnessed in various applications, including the development of specialized polymer films and coatings. nih.govmdpi.com

While specific details on polymers synthesized directly from this compound are emerging, the established use of its parent compound, benzil, in creating crosslinked polystyrene and other polymers highlights the potential of its hydroxylated derivative in developing materials with tailored properties. nih.govmdpi.com The introduction of the hydroxyl groups is anticipated to enhance properties such as thermal stability and solubility in polar solvents.

Green Synthesis and Sustainable Production Methods

The traditional synthesis of this compound often involves the reaction of p-hydroxybenzaldehyde with p-hydroxyacetophenone under alkaline conditions at elevated temperatures. bohrium.comevitachem.com In line with the growing emphasis on sustainable chemistry, researchers are exploring greener and more efficient synthetic routes for this compound and its derivatives.

One promising approach is the use of nanocatalysts. For example, nanocrystalline magnesium oxide (nano-MgO) has been demonstrated as an effective catalyst for the selective oxidation of benzoins to benzils in the presence of air as an oxidant. tandfonline.com This method offers several advantages, including milder reaction conditions, shorter reaction times, and higher yields. tandfonline.com

Another green chemistry technique being applied to the synthesis of benzil derivatives is microwave-assisted organic synthesis (MAOS). bohrium.comresearchgate.net This method can dramatically reduce reaction times, from hours to minutes, and improve yields. bohrium.comresearchgate.netacs.org Microwave-assisted synthesis often obviates the need for hazardous catalysts and employs more environmentally benign oxidants, aligning with the principles of green chemistry. bohrium.comresearchgate.net For instance, a one-pot microwave-assisted green synthesis of benzil and its derivatives using iodine as a green oxidant has been reported to produce high yields in a short timeframe. bohrium.comresearchgate.net

Exploration of Natural Product Origins and Biosynthesis

Current scientific literature does not indicate that this compound is a naturally occurring compound. However, its core structure bears resemblance to a class of natural products known as stilbenoids. Stilbenoids are polyphenolic compounds found in various plants and are known for their diverse biological activities. encyclopedia.pubresearchgate.netnih.gov

The biosynthesis of stilbenes occurs through the phenylpropanoid pathway, a major route for the production of a wide range of plant secondary metabolites. encyclopedia.pubnih.gov The key enzyme in this pathway is stilbene (B7821643) synthase (STS), which catalyzes the formation of the characteristic stilbene skeleton from p-coumaroyl-CoA and malonyl-CoA. encyclopedia.pubnih.gov

While this compound itself is not a direct product of this pathway, the study of stilbenoid biosynthesis provides valuable insights into the enzymatic reactions that create similar phenolic structures in nature. This knowledge can inspire the development of biocatalytic or biomimetic synthetic routes to the target compound and its analogs. The exploration of natural product analogs continues to be a significant area of research for discovering new bioactive molecules. mdpi.com

Interdisciplinary Research Collaborations

The multifaceted potential of this compound necessitates a collaborative approach, bringing together experts from various scientific disciplines. Research on this compound often lies at the intersection of chemistry, biology, and materials science. utexas.eduuniversiteitleiden.nlchemscene.com

The synthesis and characterization of the compound and its derivatives fall within the domain of organic chemistry. utexas.edu Elucidating its biological activities and mechanisms of action requires the expertise of pharmacologists and molecular biologists. universiteitleiden.nl This often involves a combination of wet-laboratory experimentation and computational modeling to understand structure-activity relationships. utexas.edu

Furthermore, the development of new materials from this compound is a collaborative effort between polymer chemists and materials scientists. researchgate.net The investigation of its potential applications often involves public-private partnerships between academic research institutions and pharmaceutical or biotechnology companies. universiteitleiden.nl Such interdisciplinary collaborations are crucial for translating fundamental research findings into practical applications, from novel therapeutics to advanced materials. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione?

The compound can be synthesized via the Radziszewski reaction, which involves the condensation of aldehydes with ammonia and diketones under controlled conditions. For instance, analogous diones like 1,2-diphenylethane-1,2-dione have been synthesized using 2-formylporphyrins and diketones in the presence of ammonium acetate . Key parameters include:

  • Solvent : Ethanol or methanol for solubility.
  • Temperature : Reflux conditions (70–80°C).
  • Catalyst : Ammonium acetate (5–10 mol%).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Q. How should researchers characterize the purity and structural identity of this compound?

A multi-technique approach is recommended:

  • Purity : HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (reported decomposition at 290°C) .
  • Structural Confirmation :
  • X-ray Crystallography : Resolve bond lengths (e.g., central C–C bond at 1.536 Å) and torsion angles (e.g., O–C–C–O = 110.65°) .
  • NMR : 1H^1H NMR (aromatic protons at δ 7.2–7.8 ppm) and 13C^{13}C NMR (carbonyl signals at ~190 ppm).
  • FT-IR : Stretching vibrations for hydroxyl (~3200 cm1^{-1}) and carbonyl (~1680 cm1^{-1}) groups.

Q. What solvent systems are suitable for preparing stock solutions of this compound?

Based on solubility data (0.088 g/L in water at 25°C), use polar aprotic solvents like DMSO or DMF for high-concentration stock solutions. For biological assays, prepare working solutions by diluting with PBS or ethanol, ensuring final solvent concentrations <1% to avoid cytotoxicity. Note: Sonication at 37°C improves dissolution .

Advanced Research Questions

Q. How can computational modeling predict the electronic and steric properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can:

  • Optimize Geometry : Compare computed bond lengths (e.g., C–C = 1.54 Å) with experimental XRD data .
  • Electrostatic Potential Maps : Identify electron-rich regions (hydroxyl groups) for reactivity predictions.
  • HOMO-LUMO Gaps : Estimate energy gaps (~3.5 eV) to assess photostability . Validation requires cross-referencing with experimental UV-Vis spectra (λmax_{\text{max}} ~270 nm) and cyclic voltammetry.

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

Discrepancies in NMR or IR spectra may arise from:

  • Solvent Effects : Simulate spectra using implicit solvent models (e.g., PCM for DMSO).
  • Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR.
  • Impurities : Reassess purity via HPLC and elemental analysis . For XRD mismatches, refine computational models by incorporating intermolecular interactions (e.g., C–H⋯O hydrogen bonds and π–π stacking with centroid distances of 3.64–3.72 Å) .

Q. What strategies can resolve low yields in catalytic applications of this compound?

If the compound acts as a ligand or catalyst:

  • Optimize Coordination Geometry : Use XRD data to assess steric hindrance from substituents .
  • Reaction Conditions : Screen temperatures (25–80°C), solvents (DMF, THF), and catalyst loading (1–5 mol%).
  • Byproduct Analysis : Employ GC-MS or LC-MS to identify side products (e.g., oxidative degradation). Reference analogous diones used in porphyrin synthesis for methodology .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres (N2_2/Ar) to prevent oxidation of phenolic groups.
  • Storage : Store at 2–8°C in amber vials to avoid photodegradation; solutions are stable for ≤1 month at -20°C .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.